4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that features a combination of methoxy, imino, nitro, and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to the presence of both nitro and imine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C22H18N2O6 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[4-[(2-methoxyphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H18N2O6/c1-28-17-10-8-16(9-11-17)22(25)30-21-12-7-15(13-19(21)24(26)27)14-23-18-5-3-4-6-20(18)29-2/h3-14H,1-2H3 |
InChI Key |
QIAIMLJAXPLNSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3OC)[N+](=O)[O-] |
Origin of Product |
United States |
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